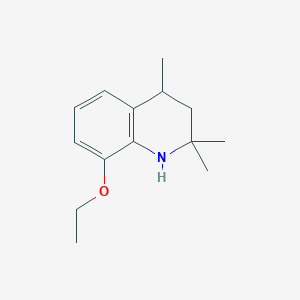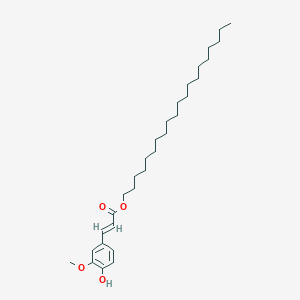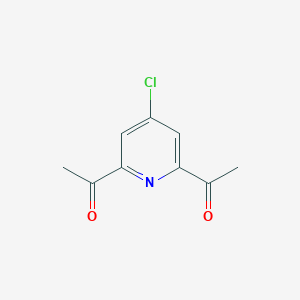
4-氯-2,6-二乙酰基吡啶
描述
4-Chloro-2,6-diacetylpyridine is a useful research compound. Its molecular formula is C9H8ClNO2 and its molecular weight is 197.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2,6-diacetylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2,6-diacetylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成中间体
4-氯-2,6-二乙酰基吡啶用作有机合成的中间体 . 它在各种有机化合物的生产中起着至关重要的作用。
配位化学中的配体前体
该化合物在配位化学中用作配体的前体 . 配体是与中心金属原子结合形成配位化合物的离子或分子。
席夫碱及其金属配合物
4-氯-2,6-二乙酰基吡啶用于合成席夫碱及其金属配合物 . 席夫碱是一类含有官能团的化合物,该官能团包含一个碳氮双键,氮原子连接到芳基或烷基,但不连接到氢。 这些席夫碱及其金属配合物具有广泛的应用,包括医药和制药用途、催化剂、光学材料、传感器、分析试剂等 .
DNA 结合和切割活性
2,6-二乙酰基吡啶双(4-羟基苯甲酰腙)的钴(II)化合物具有显着的DNA结合和切割活性 . 这使得它们成为治疗应用的潜在候选者。
新药的合成和表征
席夫碱及其金属配合物(可以使用4-氯-2,6-二乙酰基吡啶合成)是新药合成和表征领域中很有前景的化合物类群 . 它们具有有趣的配位性质和广泛的潜在应用。
结构研究
4-氯-2,6-二乙酰基吡啶用于结构研究,特别是在研究席夫碱及其金属配合物的结构方面 . 已经搜索了剑桥结构数据库,以更好地了解这些席夫碱及其金属配合物的结构、配位后的结构变化以及最常见和最有趣的配位模式 .
属性
IUPAC Name |
1-(6-acetyl-4-chloropyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-5(12)8-3-7(10)4-9(11-8)6(2)13/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWKKCHGZJFEQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=N1)C(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445345 | |
| Record name | 1,1'-(4-Chloropyridine-2,6-diyl)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195967-10-3 | |
| Record name | 1,1′-(4-Chloro-2,6-pyridinediyl)bis[ethanone] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=195967-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-(4-Chloropyridine-2,6-diyl)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
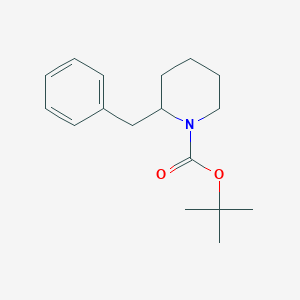
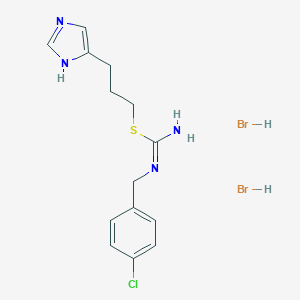
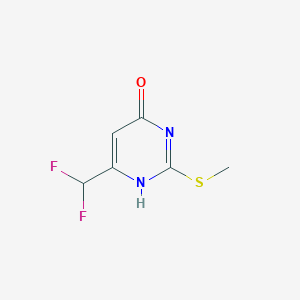

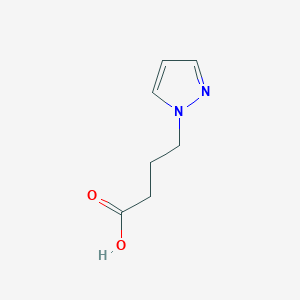
acetic acid](/img/structure/B176944.png)

![(3-Chlorophenyl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B176946.png)
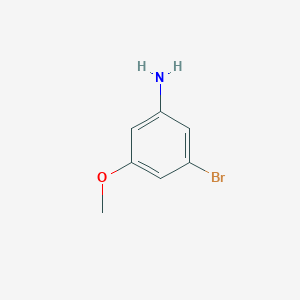
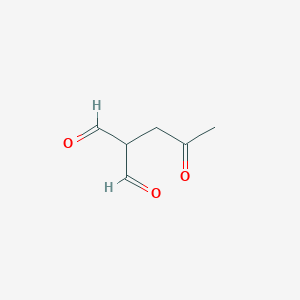
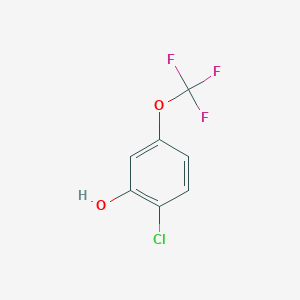
![Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine](/img/structure/B176956.png)
